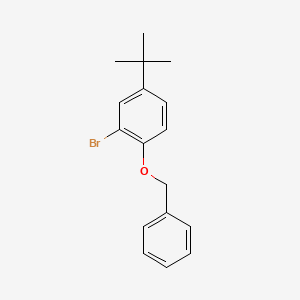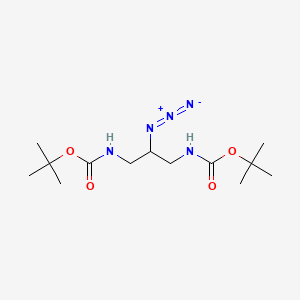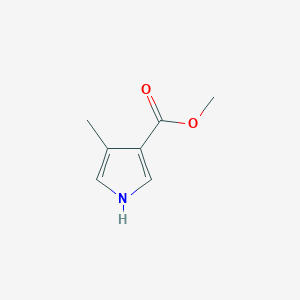
4-甲基-1H-吡咯-3-羧酸甲酯
概述
描述
“Methyl 4-methyl-1H-pyrrole-3-carboxylate” is a chemical compound with the CAS Number: 40318-15-8 . It has a molecular weight of 139.15 . The compound is stored in a dry room at normal temperature and it is in solid form .
Molecular Structure Analysis
The molecular structure of “Methyl 4-methyl-1H-pyrrole-3-carboxylate” is described by the InChI Code: 1S/C7H9NO2/c1-5-3-8-4-6(5)7(9)10-2/h3-4,8H,1-2H3 . Further analysis of the molecular structure would require more specific data or computational chemistry tools.Physical And Chemical Properties Analysis
“Methyl 4-methyl-1H-pyrrole-3-carboxylate” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, etc., are not available in the retrieved data.科学研究应用
Drug Discovery and Development
Methyl 4-methyl-1H-pyrrole-3-carboxylate: is a valuable intermediate in the synthesis of various pyrrole derivatives. These derivatives are integral to numerous drugs due to their pharmacological properties, including anti-inflammatory, antibiotic, and antitumor activities . The compound’s versatility in drug design stems from its ability to interact with different biological targets, offering a pathway to novel therapeutic agents.
Catalysis
The pyrrole moiety, including derivatives like Methyl 4-methyl-1H-pyrrole-3-carboxylate , is used in catalysis research. It can form part of ligands in catalytic systems that facilitate various chemical reactions, including those important in green chemistry, which aims to reduce environmental impact .
Green Chemistry
Emphasizing the principles of green chemistry, this compound is involved in developing environmentally friendly synthetic methods. Its use in solvent-free and microwave-aided synthetic methods reduces the need for hazardous solvents and energy consumption, aligning with sustainable practices .
Synthetic Organic Chemistry
As an intermediate in organic synthesis, Methyl 4-methyl-1H-pyrrole-3-carboxylate is used to construct complex molecules. Its reactivity allows for the introduction of various functional groups, aiding in the synthesis of structurally diverse compounds for research and industry applications .
Heterocyclic Chemistry
The pyrrole ring is a fundamental structure in heterocyclic chemistry. This compound, with its substituted pyrrole ring, is a building block for synthesizing more complex heterocycles, which are prevalent in many pharmaceuticals and agrochemicals .
安全和危害
The compound is associated with the GHS07 hazard pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用机制
Target of Action
Methyl 4-methyl-1H-pyrrole-3-carboxylate is a pyrrole derivative. Pyrrole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
Pyrrole derivatives are known to interact with their targets through various mechanisms, including electrophilic substitution .
Biochemical Pathways
Pyrrole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be 1.68 .
Result of Action
Given the broad range of biological activities associated with pyrrole derivatives, it is likely that this compound could have diverse effects depending on the specific target and context .
Action Environment
The action, efficacy, and stability of Methyl 4-methyl-1H-pyrrole-3-carboxylate could be influenced by various environmental factors. For instance, it should be stored in a sealed container, away from fire sources and oxidizers . More research is needed to fully understand how environmental factors influence the action of this compound.
属性
IUPAC Name |
methyl 4-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-8-4-6(5)7(9)10-2/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMYWJRJTQUXQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570863 | |
| Record name | Methyl 4-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-1H-pyrrole-3-carboxylate | |
CAS RN |
40318-15-8 | |
| Record name | Methyl 4-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


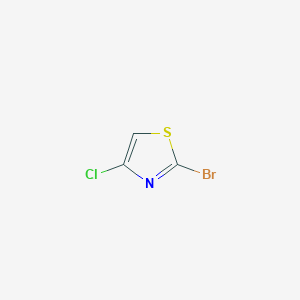
![Ethyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B1283405.png)
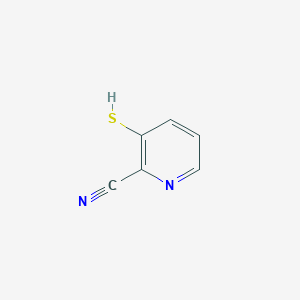
![1-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B1283411.png)
